Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[4,3-d]pyrimidine core, followed by the introduction of the dichloro substituents. The spiro linkage is then formed through a cyclization reaction with a pyrrolidine derivative. The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or thiols .
Scientific Research Applications
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to alterations in cellular signaling pathways. This can result in effects such as cell cycle arrest, apoptosis, or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
benzyl 2,4-dichlorospiro[5,7-dihydropyrano[4,3-d]pyrimidine-8,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-15-13-9-25-11-18(14(13)21-16(20)22-15)6-7-23(10-18)17(24)26-8-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
CCMIKOUZOUACHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12COCC3=C2N=C(N=C3Cl)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.